3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

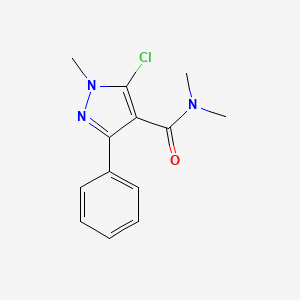

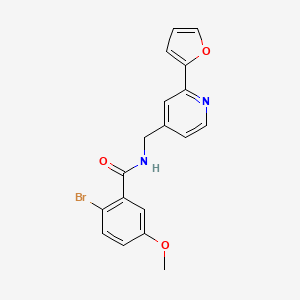

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The presence of the piperazine ring suggests that this compound may have some biological activity, as piperazine rings are common in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-2-one moiety, a piperazine ring, and a phenyl group. The exact structure would need to be determined by techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could be determined using various analytical techniques .Scientific Research Applications

Synthesis and Anticholinesterase Activity

One significant application involves the synthesis of chromen-4-ones derivatives, showing inhibitory activity against butyrylcholinesterase, which could have implications for treatments related to neurodegenerative diseases such as Alzheimer's. This research outlines the development and optimization of these compounds, highlighting their potential in medicinal chemistry (Filippova et al., 2019).

Antimicrobial Activity

Another application is in the development of novel chromen-2-one derivatives with significant antibacterial and antifungal activity. These compounds were synthesized through reductive amination and evaluated for their inhibitory potency against various microbial strains, demonstrating their potential as therapeutic agents (Mandala et al., 2013).

Catalytic Applications

The compound also finds use in catalysis, where derivatives have been utilized as recyclable catalysts for the synthesis of 3,4-dihydropyrano[c]chromenes and biscoumarins. These findings highlight the compound's role in facilitating chemical reactions, which is crucial for developing more efficient and sustainable chemical processes (Niknam et al., 2012).

Structural Analysis

Research also includes the crystal structure determination of related chromen-2-one derivatives, providing insights into their molecular architecture and potential for forming linear chains through π-π stacking. This structural knowledge is essential for designing molecules with desired physical and chemical properties (Manolov et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets in a way that modulates their activity . This interaction could lead to changes in the function of the target, which could have downstream effects on various biological processes.

Biochemical Pathways

Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways and have diverse downstream effects.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been shown to exhibit cytotoxicity dependent on various cell lines . This suggests that the compound could have significant effects at the molecular and cellular level.

properties

IUPAC Name |

3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4/c1-23-8-10-24(11-9-23)12-16-17(25)7-6-15-19(26)18(21(27)28-20(15)16)13-2-4-14(22)5-3-13/h2-7,25-26H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWFUSWJRVKGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3O)C4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)

![(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole](/img/structure/B2681848.png)

![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2681851.png)

![N,N-diethyl-1-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]-5-methyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2681854.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)

![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)